molecular formula C14H13NS B8367324 1,9-dimethyl-10H-phenothiazine

1,9-dimethyl-10H-phenothiazine

Cat. No. B8367324
M. Wt: 227.33 g/mol
InChI Key: TXKZJZMFWNAISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,9-dimethyl-10H-phenothiazine is a useful research compound. Its molecular formula is C14H13NS and its molecular weight is 227.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,9-dimethyl-10H-phenothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,9-dimethyl-10H-phenothiazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

1,9-dimethyl-10H-phenothiazine

InChI

InChI=1S/C14H13NS/c1-9-5-3-7-11-13(9)15-14-10(2)6-4-8-12(14)16-11/h3-8,15H,1-2H3

InChI Key

TXKZJZMFWNAISQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC3=CC=CC(=C3N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a reaction vessel were combined di(2-tolyl)amine (11.7 g, 59.3 mmol), elemental sulfur (3.9 g, 121.65 mmol, 2 eq.), crushed iodine (0.44 g, 1.73 mmol, 3 mol %) followed by o-dichlorobenzene (22 mL). Added an outlet to a dilute bleach solution (for hydrogen sulfide evolution) then put under argon. Refluxed at 180° C. for 4 h and removed solvent under reduced pressure. Purified by column chromatography with 2.0% ethyl acetate/98% hexane to obtain the desired product as white crystals (2 g, 8.8 mmol, 15% yield). Alternatively, the reaction was cooled to about 60° C. then hexane was added for extraction. Repeated hot hexane extractions of reaction until the product was no longer obtained in residue (about four times). Combined hexane extractions and concentrated in vacuo. Purified resulting residue either through repeated hot acetone/isopropanol crystallizations (or triturations) or flash column chromatography using 2% ethyl acetate/98% hexane to obtain product as white crystals (2.92 g, 12.8 mmol, 28% yield).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Three
Yield
15%

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